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molecular formula C13H10Cl2F3N3O3 B104449 Carfentrazone CAS No. 128621-72-7

Carfentrazone

Cat. No. B104449
M. Wt: 384.13 g/mol
InChI Key: YHKBGVDUSSWOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957220B2

Procedure details

adding 1 mol of the 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid of the step (1), 4˜10 mol of ethanol and 0.03˜0.2 mol of an acid catalyst into 6˜12 mol of the solvent of benzene class; refluxing the reaction mixture until an esterification is completed; washing successively with water, with aqueous alkali base and then with water; and removing the solvent totally from the organic layer, to give the product carfentrazone-ethyl;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([CH2:6][C:7]1[CH:12]=[C:11]([N:13]2[C:17](=[O:18])[N:16]([CH:19]([F:21])[F:20])[C:15]([CH3:22])=[N:14]2)[C:10]([F:23])=[CH:9][C:8]=1[Cl:24])[C:3]([OH:5])=[O:4].[CH2:25](O)[CH3:26]>C1C=CC=CC=1>[CH3:25][CH2:26][O:4][C:3]([CH:2]([Cl:1])[CH2:6][C:7]1[CH:12]=[C:11]([N:13]2[N:14]=[C:15]([CH3:22])[N:16]([CH:19]([F:20])[F:21])[C:17]2=[O:18])[C:10]([F:23])=[CH:9][C:8]=1[Cl:24])=[O:5]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
ClC(C(=O)O)CC1=C(C=C(C(=C1)N1N=C(N(C1=O)C(F)F)C)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing the reaction mixture until an esterification
WASH
Type
WASH
Details
washing successively with water, with aqueous alkali base
CUSTOM
Type
CUSTOM
Details
and removing the solvent totally from the organic layer

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C(CC=1C=C(C(=CC1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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